tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate
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Overview
Description
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate typically involves the reaction of tert-butyl 2-aminoacetate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl bromoacetate and 2-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxyphenyl group instead of a pyrrolidine ring.
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: Contains a tert-butoxycarbonyl group instead of a pyrrolidine ring.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Features bis(2-hydroxyethyl)amino group instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)8(12)11(4)6-5-7-13-11/h8,13H,5-7,12H2,1-4H3/t8?,11-/m1/s1 |
InChI Key |
GGHQJMYWLZTMPJ-QHDYGNBISA-N |
Isomeric SMILES |
C[C@@]1(CCCN1)C(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1(CCCN1)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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